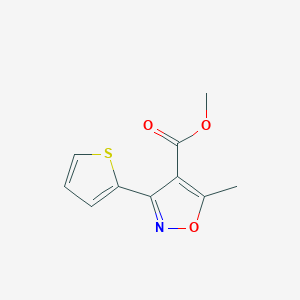
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is a heterocyclic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol . Another approach is the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. These methods include the use of microwave-assisted synthesis and eco-friendly reagents .
化学反应分析
Types of Reactions
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride for cyclization, methanol for esterification, and various bases and acids for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
科学研究应用
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
- Methyl 5-(2-thienyl)isoxazole-3-carboxylate
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- Ethyl 5-Methyl-3-(quinoxalin-2-yl)-isoxazole-4-carboxylate
Uniqueness
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
生物活性
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by an isoxazole ring fused with a thienyl group, which enhances its biological activity. The molecular formula is C9H7NO3S, and it has a molecular weight of approximately 223.25 g/mol. The presence of the isoxazole moiety is significant as it allows for interaction with various biological targets, including enzymes and receptors.
The compound's mechanism of action primarily involves:
- Enzyme Interaction : The isoxazole ring can modulate enzyme activity through competitive inhibition or allosteric modulation. This interaction can influence pathways related to inflammation and microbial resistance.
- Binding Affinity : The thienyl group enhances binding affinity to specific receptors, potentially leading to increased therapeutic efficacy .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial and fungal strains, suggesting potential as an antibacterial or antifungal agent .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This selectivity could result in reduced side effects compared to non-selective NSAIDs .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C9H7NO3S | Isoxazole structure with thienyl substitution |
| Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate | C10H11NO3S | Ethyl ester variant; different thienyl position |
| Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate | C9H7NO3S | Oxazole ring; different substitution pattern |
This table illustrates how variations in substitution patterns can significantly affect biological activity and pharmacological properties.
Case Studies
- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for bacteria and 16 µg/mL for fungi, demonstrating its potential as an antimicrobial agent .
- Anti-inflammatory Activity : A recent investigation focused on the anti-inflammatory effects of this compound using a murine model of inflammation. The results showed a significant reduction in paw edema compared to control groups, suggesting effective modulation of inflammatory pathways .
属性
分子式 |
C10H9NO3S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC 名称 |
methyl 5-methyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-6-8(10(12)13-2)9(11-14-6)7-4-3-5-15-7/h3-5H,1-2H3 |
InChI 键 |
HULXBISUIRCDTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=CS2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















